REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH2:9]([N:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([N:16]1[CH2:21][CH2:20][C:19]([OH:22])([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[CH2:18][CH2:17]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C
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Name
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|
Quantity
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110 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)=O
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The starting material can be produced in the following manner
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Type
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CUSTOM
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Details
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are reacted
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Name
|
|
Type
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product
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=C(C=C1)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |